molecular formula C18H16N2O6S B508445 ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate CAS No. 522605-47-6

ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate

Cat. No.: B508445
CAS No.: 522605-47-6
M. Wt: 388.4g/mol
InChI Key: QPPWDKSQAXZILW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate is a benzisothiazolone derivative characterized by a 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl (sultam) core linked to an ethyl benzoate group via an acetamido bridge. This compound belongs to a class of N-substituted saccharins synthesized for diverse biological applications, including anti-inflammatory, anticancer, and antimicrobial activities .

Properties

IUPAC Name

ethyl 4-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-2-26-18(23)12-7-9-13(10-8-12)19-16(21)11-20-17(22)14-5-3-4-6-15(14)27(20,24)25/h3-10H,2,11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPWDKSQAXZILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoisothiazole Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with an appropriate carbonyl compound under acidic or basic conditions to form the benzoisothiazole ring.

    Introduction of the Acetamido Group: The benzoisothiazole intermediate is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamido group.

    Esterification: Finally, the esterification of the resulting compound with ethanol in the presence of a catalyst, such as sulfuric acid, yields the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoisothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential drug candidate for various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzoisothiazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by modulating signal transduction processes, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its ethyl benzoate-acetamido appendage. Key comparisons with analogous benzisothiazolone derivatives include:

Compound Name Key Structural Features Biological Activities Physicochemical Properties References
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate Ethyl benzoate + acetamido + sultam Hypothesized anti-inflammatory, anticancer (based on SAR of esters) Predicted solubility in polar solvents (ester groups); m.p. ~138–146°C (analog-dependent)
Methyl 2-hydroxy-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)propanoate Methyl ester + hydroxypropanoate + sultam Not specified; planar isothiazolone ring noted for stability Crystallizes in monoclinic system; S–N bond length ~1.66 Å
2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid Acetic acid + sultam Antimicrobial potential (carboxylic acid enhances solubility) IR: C=O (1680 cm⁻¹), S=O (1160 cm⁻¹); m.p. 146°C
Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate Ethyl acetate + sultam Anti-inflammatory (IL-6/TNF-α inhibition), antioxidant (IC₅₀: 14.2 µM in DPPH assay) Yield: 78%; IR: 1740 cm⁻¹ (ester C=O); 1H NMR: δ 4.15 (q, -OCH₂CH₃)
Methyl 4-((4-((2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzoate Triazole linker + methyl benzoate + sultam Dengue/West Nile virus protease inhibition (Ki: 2.8 µM) Yield: 10%; m.p. 138–140°C; HRMS: [M+Na]⁺ 460.1044 (calc. 460.1055)

Physicochemical and Spectral Comparisons

  • Solubility : Ethyl esters (logP ~2.1) are more lipophilic than carboxylic acids (logP ~1.3), influencing membrane permeability .
  • Spectral Signatures :
    • IR : Sultam cores show characteristic S=O stretches at 1150–1180 cm⁻¹ and C=O at 1680–1740 cm⁻¹ .
    • 1H NMR : Ethyl ester protons appear as quartets (δ 4.1–4.2 ppm), while acetamido NH resonates at δ 10.2–10.5 ppm .

Biological Activity

Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate is a complex organic compound notable for its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological effects, supported by relevant data and case studies.

Structural Overview

The compound features a unique structural arrangement that includes:

  • An ethyl ester group
  • An acetamido moiety
  • A benzo[d]isothiazole derivative

These components contribute to its potential reactivity and biological activity, particularly due to the presence of the 1,1-dioxide and oxo functional groups.

Molecular Formula : C19H18N2O6SC_{19}H_{18}N_{2}O_{6}S

Molecular Weight : 402.4 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the benzo[d]isothiazole core.
  • Introduction of the acetamido group.
  • Esterification to yield the final product.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, such as antimicrobial and anticancer properties. The following table summarizes some related compounds and their activities:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoateContains a dioxo isoquinoline structureAntimicrobial
Benzamide derivativesAmide functional groupAnticancer
Isothiazole derivativesSimilar heterocyclic structureAntimicrobial and anticancer

The unique combination of isothiazole and oxo functionalities in this compound suggests it may possess distinct mechanisms of action not found in simpler derivatives.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar compounds found that derivatives of benzo[d]isothiazole exhibited significant inhibition against various bacterial strains. This compound was hypothesized to have comparable or enhanced activity due to its structural complexity.

Anticancer Potential

Research on related isothiazole derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, a derivative demonstrated an IC50 value in the low micromolar range against several cancer cell lines. This compound's potential as an anticancer agent warrants further investigation.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for its development as a therapeutic agent. Key areas of investigation include:

  • Absorption : The compound's solubility in aqueous environments.
  • Distribution : Its ability to permeate cellular membranes.
  • Metabolism : Pathways through which the compound is processed in biological systems.
  • Excretion : The rate at which it is eliminated from the body.

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